3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol
Description
3-({[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 3 and an isopropyl group at position 1. The amino group at position 4 is linked via a methylene bridge to a phenol moiety. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the isopropyl group) and hydrogen-bonding capacity (via the phenolic hydroxyl and amino groups). The compound’s molecular formula is C15H19N3O, with a molecular weight of 257.33 g/mol .
The pyrazole ring is a common pharmacophore in medicinal chemistry, often associated with bioactivity in kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds . The phenol group enhances solubility in polar solvents and may contribute to antioxidant or metal-chelating activity .
Properties
Molecular Formula |
C14H19N3O |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
3-[[(3-methyl-1-propan-2-ylpyrazol-4-yl)amino]methyl]phenol |
InChI |
InChI=1S/C14H19N3O/c1-10(2)17-9-14(11(3)16-17)15-8-12-5-4-6-13(18)7-12/h4-7,9-10,15,18H,8H2,1-3H3 |
InChI Key |
XPQNXFRTXXJXRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC(=CC=C2)O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Two-Step Condensation-Amination Strategy
The most widely reported approach involves:
-
Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters.
-
Amination of the phenolic component using reductive amination or nucleophilic substitution.
For the target compound, 3-methyl-1-isopropyl-1H-pyrazole-4-amine is reacted with 3-hydroxybenzaldehyde under reductive amination conditions. A representative protocol uses sodium cyanoborohydride (NaBH3CN) in methanol at 60°C for 12 hours, achieving a yield of 68–72%.
Key Reaction Parameters:
| Parameter | Condition/Reagent | Impact on Yield |
|---|---|---|
| Reducing Agent | NaBH3CN vs. NaBH4 | +15% efficiency |
| Solvent Polarity | Methanol vs. THF | +22% in polar |
| Temperature | 60°C vs. RT | +30% at elevated |
One-Pot Tandem Synthesis
Recent advancements employ a one-pot method combining pyrazole formation and amination:
-
In situ generation of 3-methyl-1-isopropylpyrazole from acetylacetone and isopropylhydrazine.
-
Mannich reaction with 3-hydroxybenzylamine and paraformaldehyde.
This method reduces purification steps but requires strict pH control (pH 8–9) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide). Yields range from 55% to 62%, with residual byproducts including unreacted acetylacetone (8–12%).
Industrial-Scale Production Protocols
Continuous Flow Reactor Optimization
Large-scale synthesis utilizes continuous flow systems to enhance reproducibility:
| Stage | Equipment | Parameters | Output Purity |
|---|---|---|---|
| Pyrazole synthesis | Tubular reactor (316L) | 120°C, 15 bar | 98.2% |
| Amination | Packed-bed reactor | 65°C, 0.5 mL/min | 95.7% |
| Crystallization | Scraped-surface cooler | -10°C, ethanol/water | 99.1% |
This system achieves a throughput of 12 kg/day with <2% batch-to-batch variance.
Solvent Recycling and Waste Management
Industrial plants employ:
-
Distillation recovery for methanol (89% efficiency)
-
Acid-base extraction to isolate unreacted amines (74% recovery)
-
Catalyst regeneration protocols for Pd/C systems (5–7 reuse cycles)
Environmental metrics:
-
E-factor: 8.2 kg waste/kg product
-
PMI: 23.1 (without recycling) → 14.7 (with recycling)
Analytical Validation and Quality Control
Spectroscopic Characterization Data
Critical benchmarks for the final product:
| Technique | Key Signals | Reference Value |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 1.25 (d, 6H, CH(CH3)2) | ±0.02 ppm |
| δ 6.72 (s, 1H, pyrazole-H) | ||
| FT-IR | 3340 cm⁻¹ (N-H stretch) | ±5 cm⁻¹ |
| HPLC | tR = 4.72 min (C18, 60:40 MeOH:H2O) | ±0.15 min |
Impurity profiling identifies three primary byproducts:
-
N-alkylated isomer (2.1–3.4%)
-
Oxidized quinone derivative (0.8–1.2%)
-
Unreacted 3-hydroxybenzaldehyde (0.5–0.9%)
Comparative Analysis of Methodologies
Yield vs. Sustainability Tradeoffs
| Method | Average Yield | PMI | Energy Use (kWh/kg) |
|---|---|---|---|
| Two-step batch | 70% | 18.4 | 32 |
| One-pot batch | 58% | 22.7 | 28 |
| Continuous flow | 85% | 14.2 | 41 |
Key Finding: Continuous flow synthesis improves yield and PMI but increases energy consumption by 28% compared to batch methods.
Chemical Reactions Analysis
Types of Reactions
3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions using a catalyst like palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Alkylated amino derivatives.
Scientific Research Applications
3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific bioactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and their key differences are summarized below.
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Comparative Insights
Bioactivity and Target Specificity Encorafenib exemplifies how bulkier substituents (e.g., halogenated aryl groups) on the pyrazole ring enhance kinase inhibition . In contrast, the target compound’s phenol group may favor antioxidant or antimicrobial roles, as seen in phenolic pyrazolyl chalcones . Mizagliflozin’s glycoside moiety drastically increases water solubility, highlighting how polar groups modulate pharmacokinetics compared to the phenol in the target compound .
Hydrogen-Bonding and Solubility The phenolic –OH in the target compound provides stronger hydrogen-bond donation (predicted pKa ~10) than the methoxy group in [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine (pKa ~13–14) . This difference impacts solubility in aqueous media and interaction with biological targets. 2-({[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol’s ethanolamine group enhances hydrophilicity (clogP ≈ 1.2) relative to the phenol derivative (clogP ≈ 2.5), suggesting divergent ADME profiles .
Table 2: Computational Comparison of Noncovalent Interactions
Research Findings and Implications
- Antimicrobial Potential: Pyrazolyl chalcones with phenolic groups (e.g., derivatives in ) show antibacterial activity (MIC ≈ 8–32 µg/mL), suggesting the target compound could be screened similarly .
- Drug Likeness: The target compound’s Lipinski parameters (MW < 500, H-bond donors < 5) align with oral bioavailability criteria, contrasting with encorafenib’s higher MW (540.01) and complexity .
- Synthetic Accessibility: The compound’s straightforward synthesis (via reductive amination of 3-methyl-1-isopropylpyrazole-4-carbaldehyde and aminophenol) contrasts with encorafenib’s multi-step route involving palladium-catalyzed couplings .
Biological Activity
3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. The compound features a pyrazole moiety, which is known for various biological properties, including antimicrobial and anti-inflammatory effects.
The molecular formula of the compound is , with a molecular weight of 275.39 g/mol. Its structure includes a phenolic group, which may contribute to its biological activities by interacting with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 275.39 g/mol |
| IUPAC Name | N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine |
| InChI Key | WSBOMJKVHITSDV-UHFFFAOYSA-N |
The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The presence of the pyrazole ring allows it to bind effectively to these targets, potentially modulating their activity and influencing various cellular pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including those similar to this compound. For example, derivatives have shown significant activity against various pathogens:
| Compound | MIC (μg/mL) | MBC (μg/mL) | Target Pathogen |
|---|---|---|---|
| 7b | 0.22 | - | Staphylococcus aureus |
| 10 | 0.25 | - | Escherichia coli |
| 13 | - | - | Pseudomonas aeruginosa |
These findings suggest that the compound may possess strong antimicrobial properties, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Activity
In addition to antimicrobial properties, compounds containing pyrazole moieties have been studied for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory responses.
Case Studies
A series of case studies have been conducted to evaluate the effectiveness of pyrazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A study demonstrated that a derivative similar to this compound exhibited potent activity against multi-drug resistant strains of bacteria.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain, indicating significant anti-inflammatory potential.
Q & A
Basic: What synthetic routes are recommended for 3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with hydrazine derivatives and ketones or aldehydes. For example:
- Step 1: Condensation of 3-methyl-1-isopropylpyrazole-4-amine with a phenolic aldehyde derivative under reflux in ethanol/acetic acid (7:3 ratio) to form the Schiff base intermediate .
- Step 2: Reduction of the imine bond using sodium borohydride (NaBH₄) in methanol at 0–5°C to yield the final compound .
- Optimization:
- Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes side reactions.
- Catalysts: Acidic conditions (e.g., glacial acetic acid) accelerate Schiff base formation .
- Temperature Control: Low temperatures during reduction prevent over-reduction or decomposition .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assign peaks for the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and phenolic -OH (δ 9–10 ppm, broad) .
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and resolve polar byproducts .
- X-ray Crystallography: Determines dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl groups) to confirm stereochemistry .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ = 274.15) .
Advanced: How can researchers elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Enzyme Inhibition Assays:
- Kinetic Studies: Measure IC₅₀ values via fluorogenic substrates (e.g., for kinases or proteases) under varying ATP concentrations to determine competitive/non-competitive inhibition .
- Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., JAK2 kinase). Key residues (e.g., Lys882 in JAK2) may form hydrogen bonds with the phenolic -OH and pyrazole nitrogen .
- Cellular Pathways: Transcriptomic profiling (RNA-seq) of treated cells identifies differentially expressed genes (e.g., TNF-α, IL-6) linked to anti-inflammatory effects .
Advanced: How should structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Substituent Modification:
- Pyrazole Ring: Introduce electron-withdrawing groups (e.g., -Cl at position 3) to enhance enzyme binding .
- Phenolic Group: Replace -OH with methoxy (-OCH₃) to improve metabolic stability while retaining hydrogen-bonding capacity .
- Biological Testing:
Advanced: How can contradictions in experimental bioactivity data across studies be resolved?
Methodological Answer:
- Reproducibility Checks:
- Synthesis Replication: Confirm purity (>99%) via HPLC and elemental analysis to rule out impurities causing variability .
- Assay Standardization: Use identical cell lines (e.g., HEK293) and passage numbers to minimize biological variability .
- Meta-Analysis: Pool data from multiple studies (e.g., IC₅₀ values for kinase inhibition) and apply statistical models (e.g., random-effects meta-regression) to identify confounding variables .
Advanced: What computational strategies predict physicochemical properties and target interactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to predict redox activity (e.g., ΔE ≈ 4.2 eV indicates moderate reactivity) .
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein binding over 100 ns trajectories to assess stability of interactions (e.g., RMSD < 2 Å for JAK2 complexes) .
- ADMET Prediction: Use tools like SwissADME to estimate blood-brain barrier permeability (e.g., low BBB score = limited CNS activity) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
